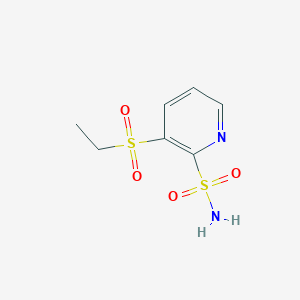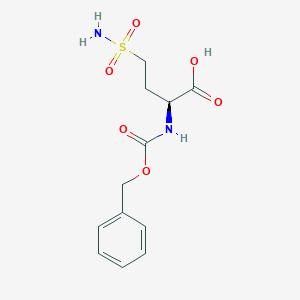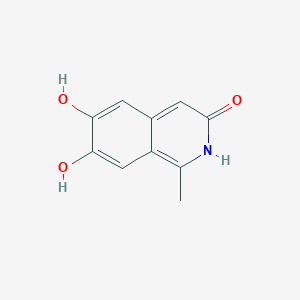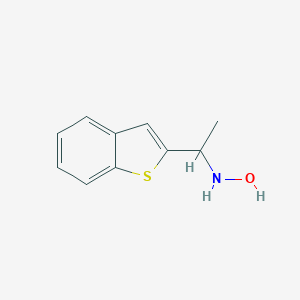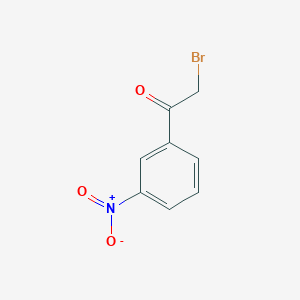
米吐
描述
Metol is a chemical compound used in photography as a developing agent . It is also known as Elon .
Synthesis Analysis
Metol can be prepared through several methods. One of the methods involves the decarboxylation of N-4-hydroxyphenylglycine (Glycin). It can also be obtained by the reaction of hydroquinone with methylamine .
科学研究应用
Energy Storage
Metol: has significant applications in the field of energy storage. Its unique pore structure, large surface area, and high electrical conductivity make it an excellent material for supercapacitors and lithium-ion batteries . These properties enable Metol to store large amounts of energy and release it quickly when needed, which is crucial for applications requiring rapid energy discharge and recharge cycles .
Sensing
In the realm of sensing, Metol demonstrates remarkable capabilities. It can be used to develop sensors with superior electrochemical applications. For instance, Metol-based sensors are highly sensitive and selective, making them ideal for detecting environmental gases like CO₂, O₂, O₃, and NH₃, as well as toxic gases such as CO, H₂S, and NO₂ .
Catalysis
Metol: plays a pivotal role in catalysis due to its nanoporous structure. It can enhance electrocatalysis by enlarging the active area accessible to reactant molecules and improving electron mobility in the solid ligaments. This makes Metol a valuable material for various catalytic processes, including those involved in chemical synthesis and environmental remediation .
Photocatalysis
The photocatalytic properties of Metol are leveraged in applications that involve the conversion of solar energy into chemical energy. This process is essential for the development of clean and renewable energy sources. Metol’s ability to act as a photocatalyst can be utilized in the degradation of pollutants and the generation of hydrogen fuel through water splitting .
Gas Sensors
Metol: nanoparticles are extensively used in the fabrication of gas sensors due to their semiconducting properties. These sensors are capable of detecting various gases at trace to ultratrace levels, which is vital for environmental monitoring and industrial safety. The gas sensing properties of Metol are particularly beneficial for identifying combustible gases and volatile organic compounds .
Nanotechnology
In nanotechnology, Metol finds applications in the development of antennas, including microstrip and patch-type optically transparent antennas, rectifiers, and various types of solar cells. Its nanoscale physicochemical properties, such as nonlinear optical properties and superparamagnetic behavior, make it an indispensable tool in this field .
作用机制
Target of Action
Metol, also known as Elon, is a trade name for the organic compound with the formula [HOC6H4NH2(CH3)]2HSO4 . It is the sulfate salt of N-methylaminophenol . This colorless salt is a popular photographic developer used in monochrome photography . The primary targets of Metol are the silver halides in the photographic film or paper .
Mode of Action
Metol acts as a reducing agent in the photographic development process . It reduces the exposed silver halides in the photographic emulsion to metallic silver, which forms the dark areas in a negative or the light areas in a print . Metol is often used in combination with hydroquinone in developers, a combination known as MQ developers . This combination provides greater developer activity as the rate of development by both agents together is greater than the sum of rates of development by each agent used alone .
Biochemical Pathways
The biochemical pathway involved in the action of Metol is the photographic development process . When Metol is combined with hydroquinone in an MQ developer, it results in a versatile developer. By varying the quantities of Metol, hydroquinone, and restrainer, and adjusting the pH, the entire range of continuous tone developers can be made .
Pharmacokinetics (ADME Properties)
In the context of its use in photographic development, metol’s properties such as solubility, stability, and reactivity play a crucial role in its effectiveness as a developer .
Result of Action
The result of Metol’s action is the reduction of exposed silver halides to metallic silver, forming the visible image in a photographic film or paper . This process is crucial in monochrome photography, where the varying concentrations of metallic silver create the grayscale image .
Action Environment
The action of Metol can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals in the developer solution . For instance, the rate of development can be increased by raising the temperature or adjusting the pH . Additionally, the presence of a restrainer in the developer can slow down the development process, helping to control the contrast of the final image .
安全和危害
属性
IUPAC Name |
4-(methylamino)phenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5,8-9H,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNPWFOVUDMGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150-75-4 (Parent) | |
| Record name | p-Methylaminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6025565 | |
| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-p-aminophenol sulfate | |
CAS RN |
55-55-0 | |
| Record name | p-Methylaminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(methylamino)-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxy-N-methylanilinium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLAMINOPHENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W0VWG12M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of N-methyl-p-aminophenol sulfate (Metol) is C7H11NO4S, and its molecular weight is 201.24 g/mol. []
A: Yes, researchers have used various spectroscopic techniques to characterize Metol. Attenuated total reflection-Fourier transform infrared spectroscopy (ATR-FTIR) has been employed to study the structure of Metol self-assembled monolayers on gold electrodes. [, ] Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GS/MS) have been used to identify the major final products of the ferroin-bromate-metol reaction, which include 1,4-benzoquinone and bromobenzoquinones. []
A: Metol is primarily known for its use as a photographic developing agent, particularly in black and white photography. [, , ] It is also used in various analytical chemistry applications, including the spectrophotometric determination of various compounds. [, , , , ] Furthermore, Metol has shown potential as a corrosion inhibitor for steel. []
A: Metol acts as a reducing agent in photographic developers. [] It reduces silver ions (Ag+) present in the latent image of exposed photographic film or paper to metallic silver (Ag). This process selectively amplifies the latent image, making it visible. [] The rate of silver ion reduction by Metol is influenced by factors like pH, the presence of other developing agents, and the concentration of bromide ions. [, ]
ANone: Metol offers several advantages as a developing agent:
- High activity: Metol is a highly active developing agent, allowing for shorter development times and lower concentrations compared to some other developers. []
- Fine grain: It promotes fine grain formation in the developed image, contributing to higher image sharpness. []
- Superadditivity: Metol exhibits superadditivity when combined with other developing agents like hydroquinone or Phenidone, resulting in enhanced developer activity and other desirable characteristics. [, , ]
A: Superadditivity refers to a phenomenon where the combined effect of two or more developing agents is greater than the sum of their individual effects. [, , ] For example, a Metol-hydroquinone developer exhibits higher activity and produces images with higher contrast and density than what would be expected from simply adding the individual effects of Metol and hydroquinone. [, , ] This synergistic effect is attributed to the regeneration of Metol by hydroquinone during the development process. [, , ]
A: Metol is employed as a chromogenic reagent in spectrophotometric methods for determining various analytes. [, , , , ] It typically acts as a reducing agent or participates in charge-transfer complex formation reactions, leading to measurable color changes that can be correlated with analyte concentration. [, , , , ]
ANone: Metol has been utilized in spectrophotometric methods for determining:
- Clonazepam: Metol forms a charge-transfer complex with reduced clonazepam, enabling its determination in pharmaceutical formulations. []
- Gemigliptin: In a method for quantifying gemigliptin, Metol is oxidized by unreacted N-bromosuccinimide (NBS) after NBS reacts with gemigliptin. The oxidized Metol product then forms a charge-transfer complex with sulphanilic acid, allowing for indirect gemigliptin determination. []
- Vanadium: Vanadium catalyzes the bromate oxidative coupling of Metol and 2,3,4-Trihydroxybenzoic acid (THBA), forming a colored product that can be measured spectrophotometrically to quantify vanadium levels in water samples. []
A: While Metol itself is not a major environmental pollutant, its presence in photographic wastewater can contribute to chemical oxygen demand (COD) and pose risks to aquatic life. [] Proper treatment of photographic wastewater is essential to remove Metol and other developing agents before discharge into the environment. []
A: Metol can cause skin and eye irritation, and prolonged or repeated exposure may lead to allergic skin reactions. [, ] It is crucial to wear appropriate personal protective equipment, such as gloves and eye protection, when handling Metol. [, ] Additionally, avoid ingestion and inhalation of Metol dust. [, ]
A: Metol undergoes redox reactions at electrode surfaces. [, , , , ] Its electrochemical behavior has been extensively studied using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). [, , , , ]
ANone: The electrochemical behavior of Metol is affected by factors such as:
- Electrode material: The electrode material significantly impacts Metol's redox behavior. Modified electrodes, such as those modified with ionic liquids, L-cysteine self-assembled monolayers, or gold nanoparticles, have been shown to enhance the electrocatalytic activity towards Metol oxidation and improve the sensitivity of electrochemical detection. [, , , ]
- pH: The pH of the solution plays a crucial role in Metol's electrochemical reactions. The peak potentials and currents associated with Metol redox processes vary depending on the pH of the electrolyte solution. [, , , ]
- Presence of other species: The presence of other electroactive species in the solution can influence the electrochemical behavior of Metol, either through interferences or by participating in coupled reactions. []
A: Yes, researchers have employed density functional theory (DFT) calculations to investigate the geometrical and electronic molecular structure of Metol, exploring its potential as a steel corrosion inhibitor. [] These calculations have provided insights into the relationship between Metol's molecular structure and its inhibitory effectiveness. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



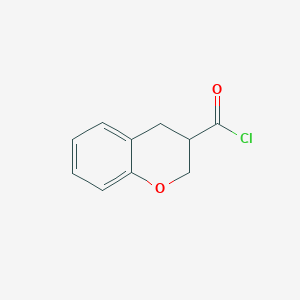
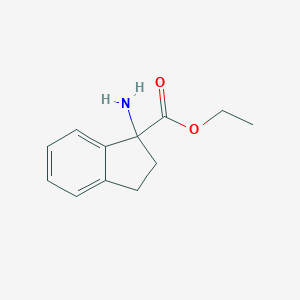
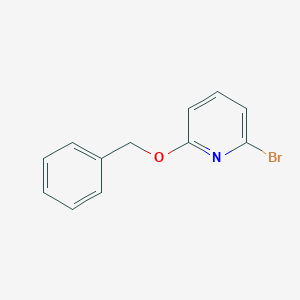
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
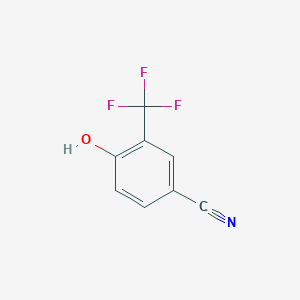
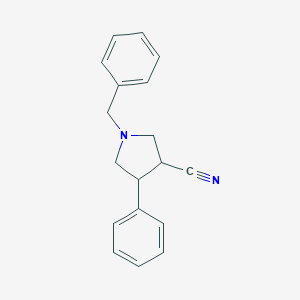
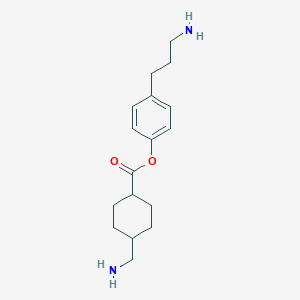
![5H-dibenzo[b,f]azepin-2-ol](/img/structure/B51969.png)
